![molecular formula C9H14N8O2 B12523155 Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- CAS No. 676324-06-4](/img/structure/B12523155.png)
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This particular compound features a purine base, which is a fundamental component of nucleic acids, and a guanidine group, which enhances its reactivity and binding properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Common methods include:
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
S-Methylisothiourea: This is an efficient guanidylating agent that can be used under mild conditions.
Cyanamides: Cyanamides react with derivatized amines to form guanidines.
Copper-Catalyzed Cross-Coupling: This method is used for the preparation of cyclic guanidines.
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of polymer-supported guanidylation and metal-catalyzed processes are common in industrial settings .
化学反应分析
Types of Reactions
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group, affecting its reactivity and binding properties.
Reduction: Reduction reactions can alter the purine base, impacting its biological activity.
Substitution: Substitution reactions are common, where the guanidine group can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while reduction can yield amine derivatives .
科学研究应用
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- has a wide range of applications in scientific research:
作用机制
The mechanism of action of guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The compound’s high basicity and planarity allow it to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
相似化合物的比较
Similar Compounds
2-Aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are known for their biological activity.
Uniqueness
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- is unique due to its combination of a purine base and a guanidine group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
属性
CAS 编号 |
676324-06-4 |
|---|---|
分子式 |
C9H14N8O2 |
分子量 |
266.26 g/mol |
IUPAC 名称 |
2-[2-amino-9-(2,3-dihydroxypropyl)purin-6-yl]guanidine |
InChI |
InChI=1S/C9H14N8O2/c10-8(11)14-6-5-7(16-9(12)15-6)17(3-13-5)1-4(19)2-18/h3-4,18-19H,1-2H2,(H6,10,11,12,14,15,16) |
InChI 键 |
WUYSYYONZGIQSK-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)O)N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


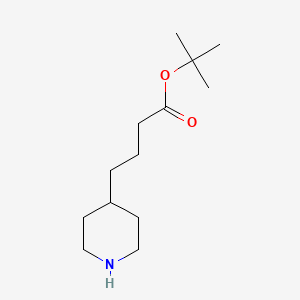
![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
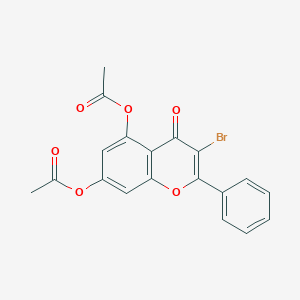
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
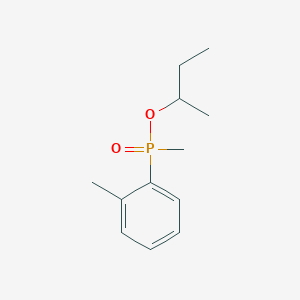

![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
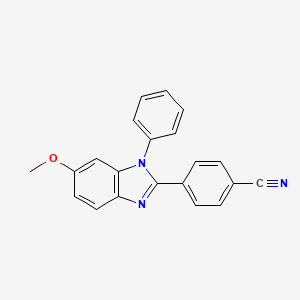
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
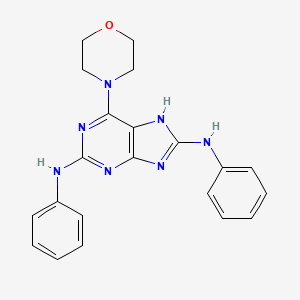
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)
